Aloperine

Description

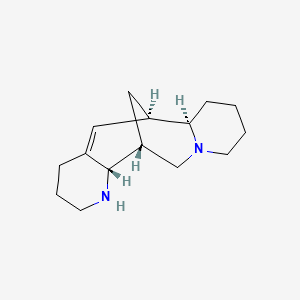

RN refers to (7,alpha,9alpha)-isomer; from Sophora alopecuroides; structure given in first source

Propriétés

IUPAC Name |

(1R,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12-,13+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOLRLSBMUGVOY-GBJTYRQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)C=C4C3NCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)C=C4[C@H]3NCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56293-29-9 | |

| Record name | Aloperine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56293-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloperine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056293299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloperine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Aloperine: A Technical Guide to Natural Sources, Isolation, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloperine, a quinolizidine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily sourced from the hardy desert plant Sophora alopecuroides L., this natural compound has demonstrated potent anti-inflammatory, anti-cancer, and antiviral properties.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a comprehensive look into its modulation of key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Natural Sources and Quantitative Data

This compound is predominantly found in the seeds and leaves of Sophora alopecuroides L., a plant species belonging to the Leguminosae family.[1] Other reported, though less common, sources include Sophora flavescens and Leptorhabdos parviflora Benth. The concentration of this compound can vary depending on the part of the plant and its geographical origin. Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has been employed to determine the this compound content in Sophora alopecuroides.

| Plant Species | Plant Part | This compound Content (%) | Total Alkaloid Content (%) | Method of Analysis |

| Sophora alopecuroides L. | Branches and Leaves | 1.20 | Not Reported | HPLC |

| Sophora alopecuroides L. | Seeds | Not Reported | 8.11 | Not Specified |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the extraction of total alkaloids from Sophora alopecuroides L., followed by purification techniques suitable for isolating individual alkaloids like this compound.

Extraction of Total Alkaloids

-

Preparation of Plant Material: The dried and powdered plant material (e.g., seeds or leaves of Sophora alopecuroides L.) is weighed.

-

Alkaline Soaking: The powdered material is soaked in a 5% sodium hydroxide (NaOH) solution at a 1:4 (w/v) ratio overnight. The alkaline solution is then discarded. This step helps to free the alkaloids from their salt forms.

-

Acidic Extraction: The residue from the alkaline soak is then extracted with a 5% sulfuric acid (H₂SO₄) solution. This process is repeated multiple times to ensure exhaustive extraction of the alkaloids, which are now in their salt form and soluble in the acidic aqueous phase.

-

Ion-Exchange Chromatography (Initial Purification):

-

The acidic extract is passed through a cation exchange resin column.

-

The alkaloids, being positively charged in the acidic solution, bind to the resin.

-

The column is washed with deionized water to remove neutral and anionic impurities.

-

The total alkaloids are then eluted from the resin using 95% ethanol containing 3% ammonia. The ammonia neutralizes the alkaloids, facilitating their elution.

-

-

Solvent Recovery and Adsorption:

-

The ethanol is recovered from the eluent by evaporation under reduced pressure.

-

The resulting aqueous solution containing the total alkaloids is then treated with activated carbon to adsorb impurities.

-

The solution is filtered to remove the activated carbon, yielding a crude total alkaloid extract.

-

Isolation and Purification of this compound

-

Column Chromatography:

-

The crude total alkaloid extract is subjected to column chromatography using a neutral alumina stationary phase.

-

A gradient elution is performed using a solvent system of petroleum ether-acetone, with a progressively increasing proportion of acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Recrystallization:

-

Fractions enriched with this compound are combined and the solvent is evaporated.

-

The resulting solid is recrystallized from a suitable solvent (e.g., ethanol or acetone) to obtain purified this compound crystals.

-

Quantitative Analysis by HPLC

A validated HPLC method can be used to determine the purity and concentration of the isolated this compound.

-

Column: Diamonsil C18 (4.6 mm × 250 mm, 5 μm)

-

Mobile Phase: Acetonitrile-anhydrous ethanol-3% aqueous phosphoric acid (90:9:1, v/v/v)

-

Detection Wavelength: 205 nm

-

Column Temperature: 25°C

-

Flow Rate: 1.0 mL/min

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of this compound-based therapeutics.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immune responses. This compound exhibits anti-inflammatory effects by suppressing this pathway.

Caption: this compound suppresses the TLR4-mediated NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound has been shown to activate this protective pathway.

Caption: this compound activates the Nrf2 antioxidant response pathway.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. This compound has been demonstrated to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. Its well-defined natural sources and established isolation protocols provide a solid foundation for further research and development. The elucidation of its mechanisms of action, particularly its ability to modulate critical signaling pathways such as PI3K/Akt, NF-κB, Nrf2, and apoptosis, opens up avenues for its application in the treatment of a range of diseases, including cancer and inflammatory disorders. This guide serves as a comprehensive resource to facilitate ongoing and future investigations into this remarkable alkaloid, with the ultimate goal of translating preclinical findings into clinical applications.

References

Aloperine: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloperine, a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides L., has a long history in traditional Chinese medicine for its anti-inflammatory and antiviral properties.[1] In recent years, extensive research has illuminated its potent anti-cancer activities across a wide spectrum of malignancies, including but not limited to, non-small-cell lung cancer, hepatocellular carcinoma, prostate cancer, breast cancer, colon cancer, and multiple myeloma.[1][2][3][4] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, focusing on the core signaling pathways, cellular processes, and molecular targets. It is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

This compound's anti-cancer efficacy stems from its ability to modulate multiple critical biological processes within cancer cells.[1] The primary mechanisms include the induction of programmed cell death (apoptosis), regulation of cellular self-degradation (autophagy), and induction of cell cycle arrest.[1][2] These effects are orchestrated through the modulation of key signaling cascades, most notably the PI3K/Akt/mTOR, Ras/MAPK, and JAK/STAT pathways.[1][5][6]

Core Cellular Mechanisms

This compound's anti-tumor activity is multifaceted, primarily executed through three interconnected cellular processes: apoptosis, cell cycle arrest, and modulation of autophagy.

Induction of Apoptosis

A predominant mechanism of this compound is the induction of apoptosis.[7] It activates both the intrinsic (mitochondrial) and extrinsic apoptosis pathways.[7][8] In hepatocellular carcinoma cells, this compound treatment increases the level of cytochrome c in the cytoplasm, indicating the involvement of the mitochondrial pathway.[8][9] This leads to the cleavage and activation of caspase-9, caspase-3, and Poly (ADP-ribose) polymerase (PARP).[8][9] Furthermore, this compound modulates the balance of the Bcl-2 family of proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 in various cancer cells, including prostate, colon, and breast cancer.[6][7][10] In multiple myeloma cells, this compound has been shown to activate caspase-8, a key initiator of the extrinsic pathway, by reducing the expression of cFLIP, an inhibitor of this pathway.[7][11]

In some contexts, such as in ovarian and non-small cell lung cancer, this compound-induced apoptosis is linked to the generation of reactive oxygen species (ROS).[12][13] The accumulation of ROS leads to oxidative stress, which triggers the apoptotic cascade.[12][13]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest.[1] The specific phase of arrest appears to be cell-type dependent. For instance, this compound induces G2/M phase arrest in hepatocellular carcinoma and HCT116 colon cancer cells.[6][9][14] This is often associated with the downregulation of key G2/M transition proteins like cdc25C, cdc2, and cyclin B1.[9] In prostate cancer, this compound treatment leads to cell cycle arrest through the activation of the p53/p21 pathway.[15][16] In glioblastoma, a G1/S phase arrest has been observed.[17][18]

Modulation of Autophagy

The role of this compound in autophagy is complex and context-dependent. In some cancer types, such as human thyroid cancer, this compound acts as an autophagy inducer.[5][19] However, in non-small cell lung cancer (NSCLC) and glioblastoma, this compound functions as a late-stage autophagy inhibitor.[13][18] It prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and the substrate p62/SQSTM1.[13][18] This blockade of autophagic flux results in the buildup of ROS, which in turn promotes apoptosis.[13] A specific molecular target identified in this process is VPS4A, a key component of the ESCRT (endosomal sorting complexes required for transport) machinery, which is crucial for autophagosome-lysosome fusion.[13]

Key Signaling Pathways Modulated by this compound

This compound exerts its influence on apoptosis, cell cycle, and autophagy by targeting several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. This compound has been consistently shown to inhibit this pathway in numerous cancer models, including non-small-cell lung cancer, hepatocellular carcinoma, prostate cancer, and thyroid cancer.[5][9][16][20][21] Treatment with this compound leads to a reduction in the phosphorylation levels of Akt and mTOR, key kinases in this cascade.[20][22] In multiple myeloma, this compound's effect on this pathway is linked to the phosphorylation of PTEN, a tumor suppressor that negatively regulates Akt signaling.[11] The inhibition of PI3K/Akt signaling by this compound contributes significantly to its ability to induce apoptosis and cell cycle arrest.[9][20]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Ras/MAPK Pathway

The Ras/MAPK (mitogen-activated protein kinase) pathway, which includes the Ras/Raf/MEK/ERK cascade, is another crucial signaling route for cell proliferation and survival. This compound has been shown to block this pathway in breast cancer and prostate cancer cells.[2][10][16] It downregulates the protein expression of Ras and reduces the phosphorylation of its downstream effectors, Raf and ERK.[10] The inhibition of Ras/ERK signaling contributes to this compound's effects on suppressing cell proliferation, migration, and invasion.[2][10]

Caption: this compound blocks the Ras/MAPK signaling pathway.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for transmitting signals from cytokines and growth factors to the nucleus to regulate gene expression related to immunity, proliferation, and apoptosis.[23][24] Dysregulation of this pathway, particularly constitutive activation of STAT3, is common in many cancers.[23] this compound has been found to inhibit the JAK/STAT3 pathway in HCT116 colon cancer cells.[1][6] It reduces the levels of STAT3, thereby suppressing tumor cell proliferation.[17] In colorectal cancer, this compound has also been shown to regulate the circNSUN2/miR-296-5p/STAT3 axis.[25]

References

- 1. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]

- 3. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. This compound induces apoptosis and G2/M cell cycle arrest in hepatocellular carcinoma cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits proliferation, migration and invasion and induces apoptosis by blocking the Ras signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound executes antitumor effects against multiple myeloma through dual apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Induces Apoptosis by a Reactive Oxygen Species Activation Mechanism in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Suppresses Cancer Progression by Interacting with VPS4A to Inhibit Autophagosome-lysosome Fusion in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. This compound executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound targets lysosomes to inhibit late autophagy and induces cell death through apoptosis and paraptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Autophagy Modulation in Human Thyroid Cancer Cells following this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - ProQuest [proquest.com]

- 23. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 24. oaepublish.com [oaepublish.com]

- 25. tandfonline.com [tandfonline.com]

Aloperine's Role in Autophagy Modulation: A Technical Guide

Abstract

Aloperine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, has emerged as a significant modulator of autophagy, a critical cellular homeostasis mechanism.[1][2] This technical guide provides an in-depth analysis of the dual role of this compound, acting as both an inducer and a late-stage inhibitor of autophagy depending on the cellular context. We delineate the core signaling pathways influenced by this compound, including the PI3K/Akt/mTOR, AMPK/Nrf2, and TFE3/Beclin-1 axes, and its direct interaction with lysosomal machinery.[3][4][5] This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the underlying molecular mechanisms to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a natural alkaloid with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[6] Autophagy is a catabolic process where cells degrade and recycle their own components to maintain energy balance and remove damaged organelles.[2] The modulation of this pathway is a promising strategy for therapeutic intervention in numerous diseases, including cancer and neurodegenerative disorders.[3][7] this compound has been shown to exert potent therapeutic effects by triggering various biological processes, including the modulation of autophagy.[2][8] Its ability to either promote or inhibit autophagy in a context-dependent manner makes it a molecule of significant interest.[2] In some cancer cells, this compound induces autophagic cell death by suppressing survival pathways, while in others, it blocks the final stages of autophagy, leading to the accumulation of toxic components and subsequent apoptosis.[3][9] Understanding these divergent mechanisms is crucial for its development as a therapeutic agent.

The Dual Modulatory Role of this compound on Autophagy

Research indicates that this compound's effect on autophagy is not monolithic; it can either initiate the process or halt it at a late stage, a duality that appears to be dependent on the specific cell type and its molecular background.[2]

This compound as an Autophagy Inducer

In several cell types, including human thyroid cancer cells (KMH-2, IHH-4) and HL-60 leukemia cells, this compound functions as an autophagy inducer.[2][3][10] It promotes the formation of autophagosomes and enhances the overall autophagic flux.[3] This induction is primarily achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and autophagy.[3][11] Additionally, in skin fibroblasts, this compound has been shown to protect against UVB-induced damage by stimulating autophagy through the activation of the TFE3/Beclin-1 pathway.[5] In cardiomyocytes, this compound enhances autophagy via the AMPK/Nrf2 pathway, suggesting its potential role in cardioprotection.[4]

This compound as a Late-Stage Autophagy Inhibitor

Conversely, in non-small cell lung cancer (NSCLC), glioblastoma, and certain types of thyroid cancer cells (8505c), this compound acts as a late-stage autophagy inhibitor.[1][2][9][12] The mechanism involves the impairment of autophagosome fusion with lysosomes, a critical step for the degradation of cellular cargo.[9][13] This blockade leads to the accumulation of autophagosomes and the autophagy-related protein sequestosome-1 (SQSTM1/p62).[9][13] The buildup of p62 can trigger the excessive production of reactive oxygen species (ROS), culminating in apoptotic cell death.[9][12][13] Studies have identified that this compound can directly target and bind to VPS4A (Vacuolar Protein Sorting-Associated Protein 4A) in NSCLC cells, thereby disrupting the endosomal sorting complex required for transport and inhibiting autophagosome-lysosome fusion.[9][13] In glioblastoma cells, this compound has been found to directly target lysosomes to exert its inhibitory effect on late-stage autophagy.[1][12]

Key Signaling Pathways Modulated by this compound

This compound's influence on autophagy is orchestrated through its interaction with several key signaling cascades.

The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a canonical signaling route that suppresses autophagy.[14] this compound treatment has been shown to reduce the phosphorylation of key components like Akt and mTOR, thereby relieving the inhibitory brake on autophagy initiation.[3][15] This de-repression allows for the activation of the ULK1 complex, which is essential for the formation of the phagophore, the precursor to the autophagosome. This mechanism is central to this compound's function as an autophagy inducer.[3][16]

Caption: this compound induces autophagy by inhibiting the PI3K/Akt/mTORC1 pathway.

Late-Stage Autophagy Inhibition and Apoptosis Induction

In certain cancer types, this compound's primary mechanism shifts to the inhibition of autophagic flux. By directly binding to proteins like VPS4A or targeting the lysosome itself, this compound prevents the fusion of autophagosomes with lysosomes.[9][12][13] This blockage causes a buildup of the cargo-adaptor protein p62/SQSTM1.[9] The accumulation of p62 aggregates is known to generate significant oxidative stress through the production of ROS, which in turn activates the mitochondrial pathway of apoptosis, leading to cell death.[9][13][17]

Caption: this compound inhibits late-stage autophagy, leading to ROS-mediated apoptosis.

TFE3/Beclin-1 and AMPK/Nrf2 Pathways

Beyond the canonical mTOR pathway, this compound engages other signaling nodes to induce autophagy. In UVB-irradiated skin fibroblasts, this compound promotes the nuclear translocation of Transcription Factor EB (TFE3), a master regulator of lysosomal biogenesis and autophagy genes, and upregulates Beclin-1, a key component of the autophagy initiation complex.[5] In models of cardiac hypoxia/reoxygenation injury, this compound was found to activate autophagy through the AMPK/Nrf2 pathway, highlighting its role in cellular stress responses.[4]

Quantitative Analysis of this compound's Effects

The following tables summarize the observed effects of this compound across various studies. The quantitative values are indicative and may vary based on experimental conditions.

Table 1: Effect of this compound on Autophagy Marker Proteins

| Cell Line | This compound Concentration | Duration | LC3-II / LC3-I Ratio | p62/SQSTM1 Level | Autophagic Flux | Reference |

| KMH-2, IHH-4 (Thyroid) | 10-40 µM | 24-72h | Increased | Decreased | Increased | [3] |

| 8505c (Thyroid) | 10-40 µM | 24-72h | Increased | Increased | Blocked | [2] |

| H1299 (NSCLC) | 200 µM | 12-48h | Increased | Increased | Blocked | [13] |

| GL261 (Glioblastoma) | 0.1-0.5 mM | 24h | Increased | Increased | Blocked | [12] |

| H9C2 (Cardiomyoblast) | Not Specified | Not Specified | Increased | Not Specified | Increased | [4] |

| Skin Fibroblasts | Not Specified | Not Specified | Increased | Decreased | Increased | [5] |

Table 2: Effect of this compound on Cell Viability and Apoptosis

| Cell Line | This compound Concentration | Effect | Mechanism | Reference |

| Glioblastoma (U87, GL261) | 0.25-0.5 mM | Decreased viability, induced apoptosis | Late autophagy inhibition, paraptosis | [1][12] |

| NSCLC (H1299, A549) | 50-200 µM | Decreased viability, induced apoptosis | Late autophagy inhibition, ROS production | [9][13][15] |

| Ovarian Cancer | Not Specified | Decreased viability, induced apoptosis | ROS activation | [17] |

| Thyroid Cancer (KMH-2, IHH-4) | 10-40 µM | Decreased viability, induced apoptosis | Autophagy induction, Akt inhibition | [3][18] |

Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments used to study this compound's effects on autophagy.

Western Blotting for Autophagy Markers

This method is used to quantify the levels of key autophagy-related proteins.

-

Cell Lysis: Treat cells with desired concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 10-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-LC3B, anti-p62, anti-p-Akt, anti-Akt) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][12][15]

Autophagic Flux Assay

This assay distinguishes between autophagy induction and late-stage blockage.

-

Method 1: Lysosomal Inhibition: Treat cells with this compound in the presence or absence of a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the experiment. Lyse cells and perform Western blotting for LC3B. A greater accumulation of LC3-II in the co-treated group compared to either agent alone indicates functional autophagic flux.[5][13]

-

Method 2: Tandem Fluorescent LC3 (mRFP-GFP-LC3): Transfect or transduce cells with a plasmid or adenovirus expressing mRFP-GFP-LC3. Treat cells with this compound. Visualize cells using fluorescence microscopy. In this system, GFP fluorescence is quenched in the acidic environment of the lysosome. An increase in yellow puncta (GFP+RFP+) indicates autophagosomes, while an increase in red-only puncta (RFP+) indicates autolysosomes. An accumulation of yellow puncta with this compound treatment suggests a blockage in lysosomal fusion.[12]

Caption: Experimental workflow for monitoring autophagic flux using tandem mRFP-GFP-LC3.

Transmission Electron Microscopy (TEM)

TEM provides ultrastructural evidence of autophagosome formation and accumulation.

-

Cell Fixation: Treat cells as required. Fix cells in 2.5% glutaraldehyde in phosphate buffer for 2 hours at 4°C.

-

Post-fixation and Staining: Post-fix in 1% osmium tetroxide, followed by dehydration through a graded ethanol series. Stain with uranyl acetate.

-

Embedding and Sectioning: Embed the cell pellets in resin. Cut ultra-thin sections (60-80 nm) using an ultramicrotome.

-

Imaging: Place sections on copper grids and view using a transmission electron microscope. Look for double-membraned vesicles (autophagosomes) or single-membraned vesicles containing degraded material (autolysosomes).[1][12]

ROS Detection

This protocol measures the generation of intracellular reactive oxygen species.

-

Cell Treatment: Seed cells in a multi-well plate and treat with this compound for the desired time.

-

Probe Incubation: Wash cells and incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a concentration of 10 µM for 20-30 minutes in the dark.

-

Analysis: Wash away excess probe. Measure fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS.[12][17]

Conclusion and Future Directions

This compound is a versatile modulator of autophagy, capable of both inducing and inhibiting the process through multiple signaling pathways. Its ability to suppress the PI3K/Akt/mTOR pathway positions it as a classic autophagy inducer, while its newly discovered role as a late-stage inhibitor targeting VPS4A and the lysosome highlights a distinct mechanism of action, particularly in cancer cells.[3][9][13] This dual functionality underscores the complexity of its pharmacological profile and its potential for tailored therapeutic applications.

Future research should focus on elucidating the molecular switch that dictates whether this compound induces or inhibits autophagy in a given cell. Investigating the role of tissue-specific protein expression and post-translational modifications could provide critical insights. Furthermore, exploring the synergistic potential of this compound with conventional chemotherapeutics or other autophagy modulators could open new avenues for combination therapies in cancer and other diseases.[1] The development of this compound derivatives with enhanced specificity for either inducing or inhibiting autophagy could lead to more precise and effective clinical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases [mdpi.com]

- 3. Autophagy Modulation in Human Thyroid Cancer Cells following this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Regulates Inflammation, Apoptosis, and Autophagy in H9C2 Rat Cardiomyoblast Cells After Excessive Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redox Regulation of Autophagy in Cancer: Mechanism, Prevention and Therapy [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Suppresses Cancer Progression by Interacting with VPS4A to Inhibit Autophagosome-lysosome Fusion in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound targets lysosomes to inhibit late autophagy and induces cell death through apoptosis and paraptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Suppresses Cancer Progression by Interacting with VPS4A to Inhibit Autophagosome‐lysosome Fusion in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]

- 17. This compound Induces Apoptosis by a Reactive Oxygen Species Activation Mechanism in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Autophagy Modulation in Human Thyroid Cancer Cells following this compound Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Aloperine Derivatives: A Technical Guide to Synthesis and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aloperine, a naturally occurring quinolizidine alkaloid, and the rapidly advancing field of its synthetic derivatives. This compound, isolated from the medicinal plant Sophora alopecuroides, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and notably, potent anti-cancer properties.[1][2][3] Its unique tetracyclic structure serves as a valuable scaffold for medicinal chemistry, enabling the development of novel therapeutic agents with enhanced potency and specificity.[4][5]

This document details the synthesis strategies for creating novel this compound analogues, summarizes their biological activities with quantitative data, outlines key experimental protocols for their evaluation, and visualizes the core signaling pathways they modulate.

Pharmacological Profile of this compound

This compound exerts its therapeutic effects by modulating a variety of cellular processes and signaling pathways.[1][2] Its primary mechanisms of action, particularly in oncology, include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell migration and invasion.[4][6] These effects are attributed to its ability to interfere with critical signaling cascades that are often dysregulated in pathological conditions.

Key Biological Processes Modulated by this compound:

-

Apoptosis Induction: this compound activates both intrinsic (mitochondrial) and extrinsic apoptotic pathways. It modulates the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and triggers the activation of executioner caspases.[1][4]

-

Cell Cycle Arrest: It can halt the cell cycle at the G1 or G2/M phases, preventing cancer cell proliferation by altering the expression of key regulatory proteins like p53, p21, and various cyclins.[1][4]

-

Inhibition of Metastasis: this compound has been shown to suppress the invasive capabilities of cancer cells by down-regulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[6][7]

These activities make this compound a compelling lead compound for the development of new therapeutics. Structural modification is a key strategy to enhance its natural potency, improve pharmacokinetic properties, and reduce potential toxicity.[8]

Core Signaling Pathways

This compound and its derivatives modulate several crucial intracellular signaling pathways integral to cell survival, proliferation, and inflammation. Understanding these pathways is critical for rational drug design and development.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. It is frequently hyperactivated in various cancers. This compound has been reported to inhibit this pathway, contributing to its anti-tumor effects.[1][9]

Ras/Erk Pathway

The Ras/Erk (MAPK) pathway is another critical signaling cascade that regulates cell proliferation and differentiation. This compound has been shown to block this pathway in several cancer models, including breast and prostate cancer.[6][9]

Apoptosis Induction Pathway

This compound induces apoptosis primarily through the intrinsic pathway by altering the balance of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.

Synthesis of this compound Derivatives

The chemical modification of this compound is crucial for enhancing its therapeutic potential. Research has focused on various positions of the this compound scaffold, with the N12 position being a particularly fruitful site for modification to improve anticancer activity.[10][11]

General Synthesis Workflow

A common strategy involves the alkylation or acylation of the N12 atom to introduce diverse functional groups. The workflow below illustrates a generalized approach for synthesizing and evaluating novel derivatives.

Representative Synthesis Protocol: N12-Thiourea Derivatives

The synthesis of N12-thiourea this compound derivatives has been shown to yield compounds with significantly enhanced cytotoxicity against cancer cells.[8][10]

Protocol:

-

Preparation of Isothiocyanate Intermediate: An appropriate amine is reacted with thiophosgene in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield the corresponding isothiocyanate.

-

Reaction with this compound: this compound is dissolved in an aprotic solvent such as acetonitrile.

-

Coupling: The isothiocyanate intermediate is added dropwise to the this compound solution at room temperature.

-

Reaction Monitoring: The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure N12-thiourea this compound derivative.

-

Characterization: The final structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) and Quantitative Data

Systematic modification of the this compound structure has provided valuable insights into its structure-activity relationship (SAR). Modifications at the N12 position, particularly the introduction of a carbon chain linker with a thiourea group, have proven beneficial for anticancer activity.[8] In contrast, alterations to the core this compound skeleton have generally not improved activity.[8]

The following table summarizes the in vitro cytotoxicity (IC₅₀) of this compound and one of its potent thiourea derivatives (Compound 22) against a panel of human cancer cell lines.[8][10]

| Compound | HCT116 (Colorectal) IC₅₀ (µM) | BGC823 (Gastric) IC₅₀ (µM) | Huh-7 (Hepatocellular) IC₅₀ (µM) | PC9 (Lung) IC₅₀ (µM) | PANC-1 (Pancreatic) IC₅₀ (µM) |

| This compound | > 50 | > 50 | > 50 | > 50 | > 50 |

| Compound 22 | 3.45 | 11.24 | 12.01 | 1.43 | 10.23 |

Data extracted from studies evaluating a series of 44 synthetic derivatives. Compound 22 is an N12-thiourea derivative.[8][10]

The data clearly indicates that while the parent compound, this compound, shows weak cytotoxicity, derivative Compound 22 displays potent activity, especially against the PC9 lung adenocarcinoma cell line with an IC₅₀ value of 1.43 µM.[8][10]

Key Experimental Protocols

Standardized protocols are essential for the consistent evaluation of novel this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is used to assess the effect of compounds on cancer cell viability and proliferation.

Methodology:

-

Cell Seeding: Human cancer cells (e.g., PC9, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with a serial dilution of the this compound derivatives (e.g., ranging from 0.1 to 100 µM) or vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on the distribution of cells throughout the different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound (e.g., Compound 22 at its IC₅₀ concentration) for 24 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and counted.

-

Fixation: Cells are fixed by adding them dropwise into ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. Studies have shown that potent derivatives like Compound 22 can induce cell cycle arrest in cancer cells.[10]

Conclusion

This compound is a privileged natural product scaffold that holds significant promise for the development of novel therapeutics. Strategic chemical modification, particularly at the N12 position, has yielded derivatives with substantially improved anti-cancer activity compared to the parent compound. The integration of chemical synthesis, robust biological evaluation, and mechanistic studies is essential for advancing these promising agents from the laboratory to clinical applications. This guide provides a foundational framework for researchers engaged in the discovery and development of next-generation drugs based on the this compound core.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Research Progress on the Natural Product this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Structure–Activity Relationship of this compound Derivatives as New Anti–Liver Fibrogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Aloperine Treatment Protocol for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloperine, a quinolizidine alkaloid extracted from the plant Sophora alopecuroides L., has garnered significant interest in biomedical research due to its diverse pharmacological activities.[1][2][3][4][5] In vitro studies have demonstrated its potent anti-inflammatory, anti-cancer, antiviral, and antioxidant properties.[1][2][4] This document provides a comprehensive guide for utilizing this compound in in vitro experimental settings, including detailed protocols for key assays and a summary of its effects on various cell lines and signaling pathways.

This compound has been shown to modulate multiple cellular processes, including apoptosis, cell cycle progression, and autophagy.[1][2][4] Its mechanism of action often involves the regulation of critical signaling pathways such as PI3K/Akt, Ras/Erk, and NF-κB.[3][4][6] These application notes are designed to assist researchers in designing and executing robust in vitro studies to investigate the therapeutic potential of this compound.

Data Presentation: Efficacy of this compound in Various Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound across a range of human cancer cell lines, as determined by IC50 values from in vitro studies.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |

| HL-60 | Leukemia | 40 | 72 | [7] |

| U937 | Leukemia | 270 | 72 | [7] |

| K562 | Leukemia | 360 | 72 | [7] |

| PC3 | Prostate Cancer | ~100-200 | 72 | [8] |

| DU145 | Prostate Cancer | ~100-200 | 72 | [8] |

| LNCaP | Prostate Cancer | ~100-200 | 72 | [8] |

| HepG2 | Hepatocellular Carcinoma | 1360 | 72 | [7] |

| EC109 | Esophageal Cancer | 1110 | 72 | [7] |

| A549 | Lung Cancer | 1180 | 72 | [7] |

| SNU-182 | Liver Cancer | 5 | Not Specified | [9] |

| HCT116 | Colon Cancer | Dose-dependent effects observed | 24, 48, 72 | [3][6] |

Experimental Protocols

This compound Stock Solution Preparation

-

Reconstitution: this compound is typically supplied as a powder. Dissolve the powder in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 20-100 mM). Ensure the powder is completely dissolved by vortexing.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

-

Working Solution: On the day of the experiment, dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, or 96 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the cell viability assay.

-

Cell Harvesting: After the treatment period, harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in 70% ice-cold ethanol and store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined. Studies have shown this compound can induce G1 or G2/M phase arrest in different cancer cell lines.[3][8][9]

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Key signaling pathways modulated by this compound in cancer cells.

Caption: General experimental workflow for in vitro this compound studies.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Aloperine Application Notes and Protocols for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloperine, a quinolizidine alkaloid extracted from the plant Sophora alopecuroides L., has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and cardioprotective effects in various preclinical studies.[1][2] This document provides a comprehensive overview of the dosages, administration routes, and experimental protocols for the use of this compound in mouse models, based on currently available scientific literature. It also outlines key signaling pathways modulated by this compound to guide mechanistic studies.

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes the reported dosages of this compound used in different mouse models. It is crucial to note that the optimal dosage can vary depending on the specific mouse strain, age, sex, and the experimental model being used. Therefore, pilot studies are recommended to determine the most effective and non-toxic dose for a particular application.

| Disease Model | Mouse Strain | Administration Route | Dosage | Observed Effects |

| Cancer | ||||

| Multiple Myeloma Xenograft | C57/BL6 | Oral (p.o.) | 20 mg/kg | Induced apoptosis and inhibited tumor growth. |

| Lewis Lung Carcinoma Xenograft | C57BL/6 | Not Specified | Not Specified | An this compound derivative (SA-49) enhanced T and NK cell tumor-killing capacity.[3] |

| Inflammation & Autoimmune Disease | ||||

| Allergic Contact Dermatitis | BALB/c | Topical | 1% (w/w) | Reduced ear swelling, erythema, and inflammatory cytokine levels.[4] |

| Allergic Contact Dermatitis | NC/Nga | Topical | Not Specified | Reduced dermatitis index, ear thickness, and infiltration of immune cells.[5] |

| Ischemia-Reperfusion Injury | ||||

| Renal Ischemia-Reperfusion | Not Specified | Oral Gavage | 50 mg/kg | Protected against acute renal injury by reducing inflammation and apoptosis. |

| Cerebral Ischemia/Reperfusion | Sprague-Dawley Rat | Not Specified | Not Specified | Alleviated brain injury, oxidative stress, and inflammation.[6] |

| Myocardial Ischemia/Reperfusion | Sprague-Dawley Rat | Intravenous (i.v.) | 10 mg/kg | Reduced infarct size, improved hemodynamics, and inhibited apoptosis.[7][8] |

| Other Conditions | ||||

| Pulmonary Hypertension | Rat | Not Specified | 60 mg/kg | Reduced expression of oxidative stress markers in the lungs.[4] |

| Neuropathic Pain | Not Specified | Not Specified | 80 mg/kg | Alleviated pain by reducing reactive oxygen species via the NF-κB pathway.[9] |

Safety and Toxicity

A specific LD50 value for this compound in mice has not been definitively established in the reviewed literature. However, some studies provide insights into its toxicity profile:

-

Intraperitoneal (i.p.) administration: Daily injection of 16 mg/kg in BALB/c mice for 4 weeks resulted in reversible cytoplasm vacuolization in liver cells and swelling in kidney tubular cells. These effects were fully recovered after a 4-week withdrawal period.

-

Oral gavage: No cytotoxicity was observed in mice at dosages up to 150 mg/kg administered for 7 consecutive days.

Researchers should carefully monitor animals for any signs of toxicity, especially when using higher doses or intraperitoneal administration.

Experimental Protocols

Preparation of this compound Solutions

This compound has poor water solubility, requiring specific formulations for in vivo administration.

a) For Oral and Intraperitoneal Administration (Aqueous Solution):

-

Weigh the desired amount of this compound powder.

-

Dissolve the powder in sterile normal saline (0.9% NaCl).

-

To aid dissolution, a small amount of acetic acid (e.g., 5-10%) can be added to the saline.[8]

-

Ensure the final solution is clear and free of particulates. If necessary, vortex or sonicate briefly.

-

Adjust the pH to a physiologically acceptable range (~7.0-7.4) if acidic or basic excipients are used.

-

Sterile-filter the solution through a 0.22 µm filter before administration.

b) For Intravenous Administration:

-

Follow the same procedure as for oral/intraperitoneal administration, ensuring the final solution is sterile and free of any precipitates. The use of a vehicle containing saline and acetic acid has been reported.[2]

c) For Topical Administration:

-

Prepare a 1% (w/w) this compound formulation. The specific vehicle (e.g., cream, ointment) will depend on the experimental requirements and should be chosen for its non-irritating properties.

Administration of this compound to Mice

Standard animal handling and administration techniques should be followed.

a) Oral Gavage:

-

Use a proper-sized, ball-tipped gavage needle.

-

Gently restrain the mouse and insert the needle into the esophagus, delivering the solution directly into the stomach.

-

The volume should not exceed 10 ml/kg body weight.

b) Intraperitoneal (i.p.) Injection:

-

Restrain the mouse and locate the lower abdominal quadrant.

-

Insert a 25-27 gauge needle at a 30-degree angle to avoid puncturing internal organs.

-

Aspirate to ensure no fluid is drawn back before injecting the solution.

-

The injection volume should be kept to a minimum, typically not exceeding 10 ml/kg.

c) Intravenous (i.v.) Injection:

-

The lateral tail vein is the most common site for i.v. injections in mice.

-

Warming the tail with a heat lamp or warm water can help dilate the veins.

-

Use a 27-30 gauge needle and inject slowly.

-

The maximum bolus injection volume is typically 5 ml/kg.

d) Topical Application:

-

Apply the formulated this compound cream or ointment evenly to the designated skin area.

-

An Elizabethan collar may be necessary to prevent the animal from ingesting the compound.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.

PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1] This pathway is central to cell growth, proliferation, survival, and metabolism. Its inhibition by this compound can lead to apoptosis and cell cycle arrest in cancer cells.[9]

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. This compound can suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][9]

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Ras/Erk Signaling Pathway

In some cancer models, this compound has been found to inhibit the Ras/Erk signaling pathway, which is involved in cell proliferation and survival.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The plant-derived alkaloid this compound prevents ischemia/reperfusion injury-induced sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Anti-inflammatory and anti-allergic action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound Protects Mice against Ischemia-Reperfusion (IR)-Induced Renal Injury by Regulating PI3K/AKT/mTOR Signaling and AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes: Dissolving and Using Aloperine in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aloperine is a quinolizidine-type alkaloid first isolated from the seeds and leaves of the medicinal plant Sophora alopecuroides L.[1][2]. It has garnered significant interest within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and potent anti-tumor properties[3][4]. In cancer research, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines[2][3]. Its mechanism of action often involves the modulation of critical cellular signaling pathways such as PI3K/Akt, Ras/Erk, and NF-κB[1][5][6]. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in-vitro experiments.

Data Presentation: Solubility of this compound

This compound is poorly soluble in aqueous buffers but shows good solubility in organic solvents.[1]. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound[4].

Table 1: Solubility of this compound in Common Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |

| DMSO | 46 - 55 mg/mL | 197.9 - 236.7 mM | [4][7] |

| Ethanol | 46 mg/mL | 197.9 mM | [7] |

| Methanol | Not specified, but used for extraction | Not specified | [8] |

| Water | Poorly soluble | Not specified | [1] |

Note: The molecular weight of this compound is 232.36 g/mol .[9]. Gentle warming and sonication can be used to aid dissolution in DMSO[7][9].

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a high-concentration primary stock solution that can be aliquoted and stored for long-term use.

Materials:

-

This compound powder (purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile, pyrogen-free microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh 23.24 mg of this compound powder and place it into a sterile tube.

-

Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution if particulates are visible[10].

-

Sterility: DMSO at 100% concentration is a hostile environment for microbial growth, so filter sterilization of the stock solution is generally not required[11]. All handling should be performed under sterile conditions.

-

Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months)[9]. Avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions for Cell Treatment

This protocol outlines the serial dilution of the primary stock solution to achieve the final desired concentrations for treating cells in culture.

Materials:

-

100 mM this compound stock solution in DMSO

-

Complete cell culture medium (pre-warmed to 37°C)

-

Sterile microcentrifuge tubes

Procedure:

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate stock (e.g., 10 mM) by diluting the 100 mM primary stock 1:10 in sterile DMSO.

-

Final Dilution: Prepare the final working solutions by diluting the primary or intermediate stock directly into pre-warmed complete cell culture medium.

-

CRITICAL: Vigorously vortex or pipette mix immediately upon adding the DMSO stock to the aqueous medium to prevent precipitation[12].

-

The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5%, with ≤0.1% being preferable to avoid solvent-induced cytotoxicity[10][12].

-

-

Example Dilution for a 100 µM Working Solution:

-

Add 1 µL of the 100 mM primary stock solution to 999 µL of complete cell culture medium.

-

This results in a 1:1000 dilution, a final this compound concentration of 100 µM, and a final DMSO concentration of 0.1%.

-

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

-

Application: Add the freshly prepared working solutions to the cells immediately.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]

- 7. This compound | Antibiotic | HIV Protease | Virus Protease | TargetMol [targetmol.com]

- 8. scispace.com [scispace.com]

- 9. glpbio.com [glpbio.com]

- 10. emulatebio.com [emulatebio.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

Application Notes: Aloperine-Induced Apoptosis Detection by Flow Cytometry

References

- 1. This compound | Encyclopedia MDPI [encyclopedia.pub]

- 2. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases [mdpi.com]

- 4. This compound executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits proliferation, migration and invasion and induces apoptosis by blocking the Ras signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound executes antitumor effects against multiple myeloma through dual apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]

- 10. This compound Induces Apoptosis by a Reactive Oxygen Species Activation Mechanism in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kumc.edu [kumc.edu]

- 14. scispace.com [scispace.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Apoptosis Protocols | USF Health [health.usf.edu]

Aloperine: A Potent Inhibitor of Cancer Cell Migration and Invasion

Application Notes and Protocols for Researchers

Introduction

Aloperine, a quinolizidine alkaloid extracted from the plant Sophora alopecuroides, has demonstrated significant anti-tumor activities, including the inhibition of cancer cell proliferation and induction of apoptosis. Recent studies have highlighted its potent role in impeding cancer cell migration and invasion, critical processes in tumor metastasis. These findings suggest that this compound is a promising candidate for the development of novel anti-metastatic therapies.

This document provides detailed application notes on the use of this compound in migration and invasion assays, summarizes key quantitative data, and offers comprehensive protocols for relevant in vitro experiments. It is intended for researchers and scientists in the fields of oncology, cell biology, and drug development.

Data Summary: Efficacy of this compound in Migration and Invasion Assays

The inhibitory effects of this compound on cancer cell migration and invasion have been demonstrated across various cancer cell lines. The following tables summarize the key findings and quantitative data from these studies.

Table 1: Effect of this compound on Breast Cancer Cell Migration and Invasion

| Cell Line | Assay Type | This compound Concentration | Observed Effect on Migration/Invasion | Reference |

| MCF-7 | Wound Healing Assay | Dose-dependent | Significant suppression of cell migration.[1][2][3] | [1](--INVALID-LINK--) |

| Transwell Migration Assay | Dose-dependent | Significant inhibition of cell migration.[1][2][3] | [1](--INVALID-LINK--) | |

| Transwell Invasion Assay | Dose-dependent | Decreased percentage of invasive cells.[1][2] | [1](--INVALID-LINK--) | |

| MDA-MB-231 | Wound Healing Assay | Dose-dependent | Remarkable inhibition of cell migration.[1][2][3] | [1](--INVALID-LINK--) |

| Transwell Migration Assay | Dose-dependent | Significant inhibition of cell migration.[1][2][3] | [1](--INVALID-LINK--) | |

| Transwell Invasion Assay | Dose-dependent | Decreased percentage of invasive cells.[1][2] | [1](--INVALID-LINK--) |

Table 2: Effect of this compound on Liver Cancer Cell Migration and Invasion

| Cell Line | Assay Type | This compound Concentration | Observed Effect on Migration/Invasion | Reference |

| SNU-182 | Transwell Migration Assay | 5 µM | >70% decrease in the relative number of migratory cells.[4][5] | [4](--INVALID-LINK--) |

| Transwell Invasion Assay | 5 µM | >70% decline in percent cell invasion.[4] | [4](--INVALID-LINK--) |

Table 3: Effect of this compound on Bladder Cancer Cell Migration and Invasion

| Cell Line | Assay Type | This compound Concentration | Observed Effect on Migration/Invasion | Reference |

| 5637 | Wound Healing Assay | Not specified | Significantly suppressed migration.[6] | [6](--INVALID-LINK--) |

| Transwell Invasion Assay | Not specified | Significantly suppressed invasion.[6] | [6](--INVALID-LINK--) | |

| UM-UC-3 | Wound Healing Assay | Not specified | Significantly suppressed migration.[6] | [6](--INVALID-LINK--) |

| Transwell Invasion Assay | Not specified | Significantly suppressed invasion.[6] | [6](--INVALID-LINK--) | |

| EJ | Wound Scratch Assay | Not specified | Inhibition of migration.[7] | [7](--INVALID-LINK--) |

| Transwell Invasion Assay | Not specified | Inhibition of invasion.[7] | [7](--INVALID-LINK--) |

Signaling Pathways Modulated by this compound

This compound exerts its anti-migratory and anti-invasive effects by modulating key signaling pathways involved in cell motility and extracellular matrix degradation. The primary mechanisms identified include the inhibition of the Ras/Raf/ERK and PI3K/Akt signaling pathways, which subsequently leads to the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.

Caption: this compound's inhibition of Ras/ERK and PI3K/Akt pathways.

Experimental Workflow for Assessing this compound's Effects

A generalized workflow for investigating the impact of this compound on cell migration and invasion is presented below. This workflow can be adapted for various cell types and specific experimental questions.

Caption: General workflow for migration and invasion assays.

Detailed Experimental Protocols

The following are detailed protocols for the wound healing and Transwell migration/invasion assays, which can be adapted for use with this compound.

Protocol 1: Wound Healing (Scratch) Assay

This assay is suitable for assessing collective cell migration.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tips or a scratcher tool

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours. This helps to minimize cell proliferation.

-

Creating the Scratch: Gently and steadily create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

This compound Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (and a vehicle control) to the respective wells.

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Time-course Imaging: Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width of the scratch or the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.

Protocol 2: Transwell Migration and Invasion Assay

This assay assesses the migratory and invasive potential of individual cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution

-

Transwell inserts (typically with 8 µm pores) for 24-well plates

-

Matrigel or other basement membrane matrix (for invasion assay)

-

Cotton swabs

-

Methanol or 4% paraformaldehyde for fixation

-

Crystal violet staining solution

-

Microscope

Procedure:

A. Migration Assay

-

Rehydration of Inserts: Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for 1-2 hours at 37°C.

-

Chemoattractant: Remove the rehydration medium. Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound (and a vehicle control). Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubation: Incubate for a period that allows for cell migration but not proliferation (typically 12-48 hours, depending on the cell line).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol or paraformaldehyde. Stain with crystal violet.

-

Imaging and Quantification: After washing and drying, visualize and count the migrated cells in several random fields under a microscope.

B. Invasion Assay The protocol is similar to the migration assay with the following key difference:

-

Coating the Inserts: Before cell seeding, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify at 37°C. This simulates the extracellular matrix that cells must degrade to invade. The subsequent steps are the same as for the migration assay.

Conclusion